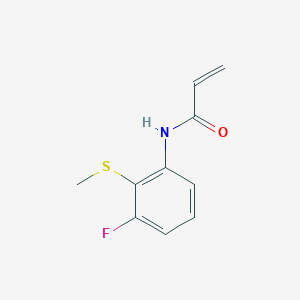
N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide, also known as FMSP, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. FMSP is a derivative of propenamide and has a unique structure that makes it an interesting candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Specifically, N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory molecules.
Efectos Bioquímicos Y Fisiológicos
N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This suggests that N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide may have potential as a drug interaction inhibitor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide in lab experiments is its unique structure, which makes it an interesting candidate for further investigation. Additionally, N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to have a number of potential therapeutic properties, making it a promising compound for drug development. However, one limitation of using N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. One area of interest is the development of N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide-based drugs for the treatment of inflammation and cancer. Additionally, further investigation into the mechanism of action of N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide may help to elucidate its potential therapeutic properties. Finally, research into the pharmacokinetics and toxicity of N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide will be important for the development of safe and effective drugs based on this compound.
Métodos De Síntesis
N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-2-methylsulfanylphenylamine with prop-2-enoyl chloride in the presence of a base. This reaction results in the formation of N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide as a white crystalline solid with a melting point of approximately 105-107°C.
Aplicaciones Científicas De Investigación
N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been studied for its potential therapeutic properties, including its anti-inflammatory and anti-tumor effects. In one study, N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide was found to inhibit the production of pro-inflammatory cytokines in human cells, suggesting that it may have potential as an anti-inflammatory agent. Additionally, N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(3-fluoro-2-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNOS/c1-3-9(13)12-8-6-4-5-7(11)10(8)14-2/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUJIPHBFCNPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-2-methylsulfanylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

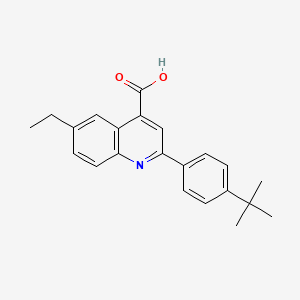
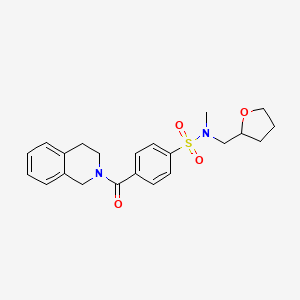
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)
![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)
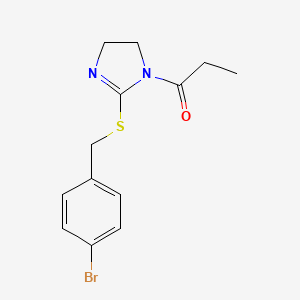
![1-[(2-Chlorophenyl)methylideneamino]-3-(2-phenylethyl)thiourea](/img/structure/B2726749.png)
![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)
![3-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2726751.png)
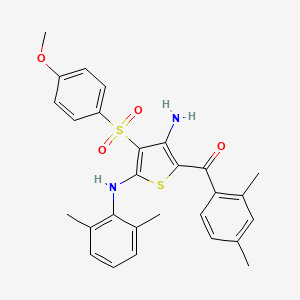
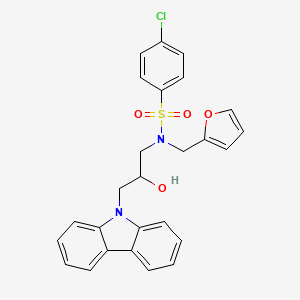
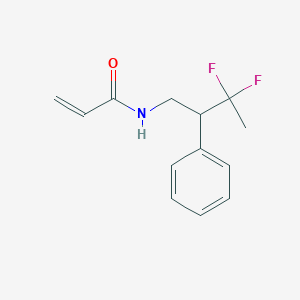
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)
![2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine](/img/structure/B2726762.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)